molecular formula C12H16N2O2 B303368 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile

3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile

Cat. No. B303368
M. Wt: 220.27 g/mol
InChI Key: SGTNFUAYDJGNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, also known as DMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DMAP belongs to the class of nitrile-containing compounds and has a molecular weight of 243.29 g/mol.

Mechanism of Action

The exact mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function.
Biochemical and Physiological Effects:
3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in a number of diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile in lab experiments is that it is relatively easy to synthesize and purify. It also exhibits a wide range of biological activities, which makes it useful for investigating a variety of diseases and conditions. However, one limitation of using 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or receptors.

Future Directions

There are a number of future directions for research on 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile. One area of interest is its potential use in the treatment of Alzheimer's disease. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to bind to the nicotinic acetylcholine receptor, which is involved in cognitive function, and may have neuroprotective effects. Another area of interest is its potential use in the treatment of cancer. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been shown to exhibit anticancer properties, and may be useful in the development of new cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile, which may lead to the development of more targeted and effective treatments.

Synthesis Methods

3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with methylamine and cyanide ion. The reaction is carried out in the presence of a catalyst such as acetic acid or sodium acetate. The resulting product is then purified using column chromatography or recrystallization.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile has also been investigated for its potential use as a diagnostic tool for Alzheimer's disease.

properties

Product Name

3-(3,4-Dimethoxyphenyl)-2-(methylamino)propanenitrile

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-(methylamino)propanenitrile

InChI

InChI=1S/C12H16N2O2/c1-14-10(8-13)6-9-4-5-11(15-2)12(7-9)16-3/h4-5,7,10,14H,6H2,1-3H3

InChI Key

SGTNFUAYDJGNEP-UHFFFAOYSA-N

SMILES

CNC(CC1=CC(=C(C=C1)OC)OC)C#N

Canonical SMILES

CNC(CC1=CC(=C(C=C1)OC)OC)C#N

Origin of Product

United States

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